Cas no 84311-19-3 ((S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid)

(S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid structure
84311-19-3 structure
商品名:(S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid
CAS番号:84311-19-3
MF:C9H17NO5
メガワット:219.234983205795
MDL:MFCD02682593
CID:720700
PubChem ID:12991620

(S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid 化学的及び物理的性質

名前と識別子

    • (S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid
    • N-Boc-2-methyl-L-serine
    • (2S)-3-hydroxy-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
    • (S)-2-BOC-AMINO-3-HYDROXY-2-METHYLPROPIONIC ACID
    • Boc-(S)-2-amino-2-methyl-3-hydroxypropanoic acid
    • Boc-alpha-methyl-l-ser
    • Boc-L-alpha-methylserine
    • L-Serine,N-[(1,1-dimethylethoxy)carbonyl]-2-methyl-
    • N-Boc-alpha-Methyl-L-Serine
    • BOC-A-METHYL-L-SER
    • N-BOC-A-METHYL-L-SERINE
    • N-[(1,1-Dimethylethoxy)carbonyl]-2-methyl-L-serine (ACI)
    • (2S)-2-[[(tert-Butoxy)carbonyl]amino]-3-hydroxy-2-methylpropanoic acid
    • (S)-2-(tert-Butoxycarbonylamino)-3-hydroxy-2-methylpropanoic acid
    • AS-47659
    • (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-2-methylpropanoic acid
    • (S)-2-tert-Butoxycarbonylamino-3-hydroxy-2-methyl-propionic acid
    • N-Boc-alpha-methyl-L-serine, AldrichCPR
    • N-(Boc)-alpha-methylserine
    • DTXSID501004616
    • MFCD02682593
    • AB12256
    • 84311-19-3
    • CS-0137988
    • (S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoicacid
    • N-(Boc)-a-methylserine
    • SCHEMBL1486204
    • Boc-
    • Serine,N-[(1,1-dimethylethoxy)carbonyl]-2-methyl-(9ci)
    • FWRXDSRYWWYTPD-VIFPVBQESA-N
    • (2S)-2-[(tert-butoxycarbonyl)amino]-3-hydroxy-2-methylpropanoic acid
    • Serine, N-[(1,1-dimethylethoxy)carbonyl]-2-methyl-
    • BOC-D-ALPHA-METHYLSERINE
    • AKOS016843698
    • N-{[(1,1-Dimethylethyl)oxy]carbonyl}-2-methyl-L-serine
    • A inverted exclamation mark-methyl-L-Ser
    • N-{[(1,1-Dimethylethyl)oxy]carbonyl}-2-methylserine
    • N-[tert-Butoxy(hydroxy)methylidene]-2-methylserine
    • F15068
    • N-Boc-alpha-methyl-L-serine (Boc-L-aMeSer-OH)
    • MDL: MFCD02682593
    • インチ: 1S/C9H17NO5/c1-8(2,3)15-7(14)10-9(4,5-11)6(12)13/h11H,5H2,1-4H3,(H,10,14)(H,12,13)/t9-/m0/s1
    • InChIKey: FWRXDSRYWWYTPD-VIFPVBQESA-N
    • ほほえんだ: N(C(=O)OC(C)(C)C)[C@@](C)(CO)C(=O)O

計算された属性

  • せいみつぶんしりょう: 219.11100
  • どういたいしつりょう: 219.110673
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 6
  • 重原子数: 15
  • 回転可能化学結合数: 6
  • 複雑さ: 258
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.1
  • トポロジー分子極性表面積: 95.9

じっけんとくせい

  • 密度みつど: 1.207
  • ふってん: 387.1°C at 760 mmHg
  • フラッシュポイント: 187.9°C
  • 屈折率: 1.486
  • ようかいど: Soluble in dimethylformamide.
  • PSA: 95.86000
  • LogP: 0.73760

(S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid セキュリティ情報

  • 危険レベル:IRRITANT

(S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid 税関データ

  • 税関コード:2924199090
  • 税関データ:

    中国税関コード:

    2924199090

    概要:

    2924199090.他の非環式アミド(非環式ウレタンを含む)(その誘導体及び塩を含む)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量包装する

    要約:

    2924199090.他の無環式アミド(無環式ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

(S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB153923-1 g
N-Boc-alpha-methyl-L-serine (Boc-L-aMeSer-OH); .
84311-19-3
1g
€314.00 2023-05-08
Bestfluorodrug
YF0010033-10.0g
(S)-2-((tert-butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid
84311-19-3 97%
10.0g
¥16500 2023-01-04
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
S17640-250mg
(S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoicacid
84311-19-3
250mg
¥1266.0 2021-09-07
Chemenu
CM123939-250mg
(S)-2-((tert-butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid
84311-19-3 95%
250mg
$*** 2023-05-29
abcr
AB153923-250mg
N-Boc-alpha-methyl-L-serine (Boc-L-aMeSer-OH); .
84311-19-3
250mg
€117.90 2023-09-16
A2B Chem LLC
AC41161-5g
N-Boc-alpha-methyl-l-serine
84311-19-3 95
5g
$720.00 2024-04-19
A2B Chem LLC
AC41161-100mg
N-Boc-alpha-methyl-l-serine
84311-19-3 95%
100mg
$94.00 2024-04-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1208628-1g
(S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid
84311-19-3 95%
1g
¥3942.00 2024-07-28
eNovation Chemicals LLC
D751711-100mg
(S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid
84311-19-3 95+%
100mg
$170 2024-06-07
Aaron
AR0056XH-100mg
(S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid
84311-19-3 98%
100mg
$78.00 2025-02-10

(S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Triethylamine ,  Sodium hydroxide Solvents: Methanol ,  Water ;  rt
1.2 overnight, rt
リファレンス
Facile Stereospecific Synthesis and Biological Evaluation of (S)- and (R)-2-Amino-2-methyl-4-[123I]iodo-3-(E)-butenoic Acid for Brain Tumor Imaging with Single Photon Emission Computerized Tomography
Yu, Weiping; et al, Journal of Medicinal Chemistry, 2007, 50(26), 6718-6721

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Sodium bicarbonate ,  Tempo ,  Sodium hypochlorite Solvents: Acetonitrile ,  Water ;  rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 4 - 5, rt
1.3 Reagents: Potassium carbonate Solvents: Methanol ;  overnight, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 4 - 5, rt
リファレンス
Catalytically Enantioselective Synthesis of Acyclic α-Tertiary Amines through Desymmetrization of 2-Substituted 2-Nitro-1,3-diols
Meng, Shan-Shui; et al, Organic Letters, 2018, 20(3), 518-521

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ;  0 °C; 0 °C → 25 °C; 24 h, 25 °C
1.2 Reagents: Sulfuric acid Solvents: Water ;  pH 2 - 3
リファレンス
Non-natural amino acids as modulating agents of the conformational space of model glycopeptides
Fernandez-Tejada, Alberto; et al, Chemistry - A European Journal, 2008, 14(23), 7042-7058

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Zinc chloride Solvents: Chloroform ;  rt
2.1 Reagents: Acetone ,  Sodium bicarbonate ,  Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Water ;  1 h, rt
2.2 Catalysts: Dinaphtho[2,1-d:1′,2′-f][1,3,2]dioxaphosphepin, 2,6-bis[3,5-bis(trifluoromethyl)… ;  0 °C
3.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethyl acetate ;  8 h, rt
4.1 Reagents: Sodium bicarbonate ,  Tempo ,  Sodium hypochlorite Solvents: Acetonitrile ,  Water ;  rt
4.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 4 - 5, rt
4.3 Reagents: Potassium carbonate Solvents: Methanol ;  overnight, rt
4.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 4 - 5, rt
リファレンス
Catalytically Enantioselective Synthesis of Acyclic α-Tertiary Amines through Desymmetrization of 2-Substituted 2-Nitro-1,3-diols
Meng, Shan-Shui; et al, Organic Letters, 2018, 20(3), 518-521

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethyl acetate ;  8 h, rt
2.1 Reagents: Sodium bicarbonate ,  Tempo ,  Sodium hypochlorite Solvents: Acetonitrile ,  Water ;  rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 4 - 5, rt
2.3 Reagents: Potassium carbonate Solvents: Methanol ;  overnight, rt
2.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 4 - 5, rt
リファレンス
Catalytically Enantioselective Synthesis of Acyclic α-Tertiary Amines through Desymmetrization of 2-Substituted 2-Nitro-1,3-diols
Meng, Shan-Shui; et al, Organic Letters, 2018, 20(3), 518-521

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Triethylamine ,  Sodium hydroxide Solvents: Methanol ,  Water ;  overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2, rt
リファレンス
Synthesis, Radiolabeling, and Biological Evaluation of (R)- and (S)-2-Amino-3-[18F]Fluoro-2-Methylpropanoic Acid (FAMP) and (R)- and (S)-3-[18F]Fluoro-2-Methyl-2-N-(Methylamino)propanoic Acid (NMeFAMP) as Potential PET Radioligands for Imaging Brain Tumors
Yu, Weiping; et al, Journal of Medicinal Chemistry, 2010, 53(2), 876-886

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Acetone ,  Sodium bicarbonate ,  Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Water ;  1 h, rt
1.2 Catalysts: Dinaphtho[2,1-d:1′,2′-f][1,3,2]dioxaphosphepin, 4-hydroxy-2,6-bis[2,4,6-tris(1-m… ;  0 °C
2.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethyl acetate ;  8 h, rt
3.1 Reagents: Sodium bicarbonate ,  Tempo ,  Sodium hypochlorite Solvents: Acetonitrile ,  Water ;  rt
3.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 4 - 5, rt
3.3 Reagents: Potassium carbonate Solvents: Methanol ;  overnight, rt
3.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 4 - 5, rt
リファレンス
Catalytically Enantioselective Synthesis of Acyclic α-Tertiary Amines through Desymmetrization of 2-Substituted 2-Nitro-1,3-diols
Meng, Shan-Shui; et al, Organic Letters, 2018, 20(3), 518-521

(S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid Raw materials

(S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid Preparation Products

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Amadis Chemical Company Limited
(CAS:84311-19-3)(S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid
A840757
清らかである:99%/99%/99%
はかる:250mg/1g/5g
価格 ($):158.0/393.0/1081.0